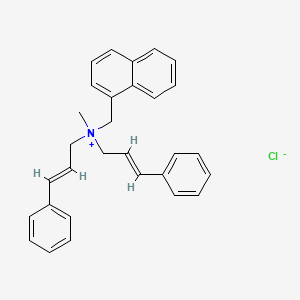

N-Cinnamyl Naftifine Chloride

CAS No.:

Cat. No.: VC18543594

Molecular Formula: C30H30ClN

Molecular Weight: 440.0 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C30H30ClN |

|---|---|

| Molecular Weight | 440.0 g/mol |

| IUPAC Name | methyl-(naphthalen-1-ylmethyl)-bis[(E)-3-phenylprop-2-enyl]azanium;chloride |

| Standard InChI | InChI=1S/C30H30N.ClH/c1-31(23-11-17-26-13-4-2-5-14-26,24-12-18-27-15-6-3-7-16-27)25-29-21-10-20-28-19-8-9-22-30(28)29;/h2-22H,23-25H2,1H3;1H/q+1;/p-1/b17-11+,18-12+; |

| Standard InChI Key | SHQQHRUPQWRKPZ-OYJDLGDISA-M |

| Isomeric SMILES | C[N+](CC1=CC=CC2=CC=CC=C12)(C/C=C/C3=CC=CC=C3)C/C=C/C4=CC=CC=C4.[Cl-] |

| Canonical SMILES | C[N+](CC=CC1=CC=CC=C1)(CC=CC2=CC=CC=C2)CC3=CC=CC4=CC=CC=C43.[Cl-] |

Introduction

Chemical Structure and Nomenclature

N-Cinnamyl Naftifine Chloride is systematically named (E)-N-Cinnamyl-N-methyl-N-(naphthalen-1-ylmethyl)-3-phenylprop-2-en-1-aminium Chloride . Its molecular formula is C₃₀H₃₀ClN, with a molecular weight of 440.02 g/mol . The structure comprises a naphthalene ring linked to a methylamine group, which is further substituted with a cinnamyl (3-phenylprop-2-en-1-yl) chain. The E-configuration of the double bond in the cinnamyl group is critical for its stereochemical integrity .

Structural Features:

-

Naphthalenemethylamine Core: A naphthalene ring (10-π electron system) bonded to a methylamine group, enhancing lipophilicity and aromatic interactions .

-

Cinnamyl Substituent: A trans-configured propenylbenzene group, contributing to conformational rigidity and potential biological activity .

-

Quaternary Ammonium Center: The positively charged nitrogen atom forms an ionic bond with the chloride counterion, influencing solubility and stability .

Table 1: Key Structural and Physicochemical Properties

Synthesis and Manufacturing

Conventional Synthetic Routes

The synthesis of N-Cinnamyl Naftifine Chloride involves multi-step condensation reactions, as detailed in patent CN1324790A :

-

Step 1: Reaction of naphthalene with paraformaldehyde and hydrochloric acid to yield 1-chloromethylnaphthalene.

-

Step 2: Alkylation of methylamine with 1-chloromethylnaphthalene to form N-methyl-1-naphthalenemethylamine.

-

Step 3: Condensation with cinnamyl chloride in toluene using sodium hydroxide as a base, followed by hydrochloric acid quenching to isolate the quaternary ammonium salt .

This method achieves a yield of 55–68% after recrystallization, with purity exceeding 99.4% by HPLC .

Modern Approaches via Heck Coupling

A 2024 study demonstrated a scalable palladium-catalyzed Heck reaction to synthesize trans-cinnamylamines, applied to Naftifine derivatives :

-

Substrates: N-Boc-allylamine and aryl bromides.

-

Conditions: 1 mol% Pd(OAc)₂, tri-o-tolylphosphine ligand, K₂CO₃ in DMF at 100°C.

-

Outcome: 75–85% regioselectivity for the trans-isomer, with Boc deprotection yielding pure product without chromatography .

Table 2: Comparative Synthesis Metrics

| Parameter | Conventional Method | Heck Coupling |

|---|---|---|

| Yield | 55–68% | 55–65% |

| Catalyst Load | None | 1 mol% Pd |

| Chromatography Required | Yes | No |

| Scalability | Industrial (kg-scale) | Lab-scale (5 g) |

Physicochemical and Analytical Characterization

Spectroscopic Data

-

NMR: Confirmation of structure via ¹H and ¹³C NMR, with aromatic protons (δ 7.2–8.5 ppm) and allylic protons (δ 6.2–6.8 ppm) .

-

HPLC: Purity ≥98.0% (area normalization), using C18 columns and acetonitrile-water mobile phases .

-

Mass Spectrometry: ESI-MS m/z 404.6 [M-Cl]⁺, consistent with the molecular formula .

Pharmacological and Biomedical Relevance

Pharmacokinetics of Related Compounds

Naftifine hydrochloride exhibits:

-

Systemic Absorption: 6–11 ng/mL plasma Cₜᵣₒᵤgₕ after topical application .

-

Metabolism: Hepatic oxidation to inactive metabolites, with <0.003% renal excretion .

Applications in Pharmaceutical Development

Reference Standard

N-Cinnamyl Naftifine Chloride is marketed as a pharmaceutical reference material (e.g., TRC-C442190-500MG) for quality control in antifungal drug production .

Intermediate in Drug Synthesis

It is a key precursor in naftifine hydrochloride synthesis, enabling large-scale production via cost-effective routes .

Future Directions and Research Gaps

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume